molecular formula C6H5ClO4S2 B3054284 Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 59337-85-8

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No.: B3054284
CAS No.: 59337-85-8
M. Wt: 240.7 g/mol
InChI Key: MRFIBCNQYJJOPN-UHFFFAOYSA-N
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Description

“Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate” is a sulfur-containing organic compound commonly used in organic synthesis. It has a molecular weight of 240.69 . The IUPAC name for this compound is methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5ClO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 240.69 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

  • Pharmaceutical and Herbicide Intermediates Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is recognized as an intermediate in the production of pharmaceuticals and herbicides. Its production process often involves using acetic acid as a solvent, necessitating efficient recovery and reuse techniques due to environmental concerns and economic efficiency. Techniques like azeotropic distillation and extraction have been tested for the recovery of acetic acid from the process effluent containing this compound (Wang Tian-gui, 2006).

  • Synthesis of Tinoxicam Intermediates This compound is also involved in the synthesis of Tinoxicam intermediates. It undergoes several chemical transformations, including chlorosulfonylation, methylamination, N-alkylation, and cyclization, demonstrating its versatility in complex organic syntheses. These processes are notable for their reduced solvent use and economic feasibility, indicating the compound's value in pharmaceutical manufacturing (Liu Jin, 2005).

  • Optical Properties in Dyes and Pigments Derivatives of this compound are explored for their optical properties, particularly in the field of dyes and pigments. Studies on such derivatives have shown potential for applications like invisible ink dyes, owing to their fluorescence characteristics and the relationships between their structure and optical properties (Y. P. Bogza et al., 2018).

  • Functional Derivatives in Organic Synthesis The compound is a key player in producing various functional derivatives, especially in heterocyclic chemistry. It's involved in reactions leading to diverse structures like thieno[3,4-c] and thieno[3,2-c][2,1]benzothiazepines, highlighting its role in synthesizing novel heterocyclic systems with potential applications in various chemical domains (S. Vega & J. Díaz, 1993).

  • Spectrophotometry Analytical Research this compound derivatives are synthesized for potential use in spectrophotometry analytical research. These derivatives, particularly those involving thienylazo reagents, have unique spectrophotometric properties that can be valuable in analytical chemistry applications (O. Barabash et al., 2020).

Properties

IUPAC Name

methyl 4-chlorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFIBCNQYJJOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503697
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-85-8
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

44.1 G. (0.18 mol) of the obtained 4-chlorosulfonylthiophene-3-carboxylic acid chloride are dissolved in 450 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 9 hours [until termination of the hydrogen chloride evolution]. The mixture is then evaporated to dryness in vacuo, the residue crystallizing out. There is obtained 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester, which can be converted into the 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[3,4-e]-1,2-thiazine-3-carboxamide 1,1-dioxide in a manner analogous to that described in the last four paragraphs of Example 5.
Name
4-chlorosulfonylthiophene-3-carboxylic acid chloride
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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